molecular formula C15H20N2O4 B5018612 N'-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE

N'-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE

Cat. No.: B5018612
M. Wt: 292.33 g/mol
InChI Key: GRYAHKLLRIXBBX-UHFFFAOYSA-N
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Description

N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound It is characterized by the presence of an ethoxyphenyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: This can be achieved by reacting 4-ethoxyphenol with an appropriate halogenating agent to introduce a leaving group.

    Coupling with Oxolan-2-ylmethylamine: The ethoxyphenyl intermediate is then reacted with oxolan-2-ylmethylamine under suitable conditions to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the synthesis of polymers and advanced materials.

    Industrial Chemistry: Use as an intermediate in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE
  • N’-(4-ETHOXYPHENYL)-N-[(TETRAHYDROFURAN-2-YL)METHYL]ETHANEDIAMIDE

Uniqueness

N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-20-12-7-5-11(6-8-12)17-15(19)14(18)16-10-13-4-3-9-21-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYAHKLLRIXBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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